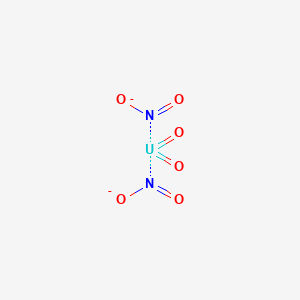
Uranium, dinitrodioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uranium, dinitrodioxo- is a compound that contains uranium in a specific oxidation state, combined with nitro and oxo groups Uranium is a heavy metal with significant applications in nuclear energy due to its radioactive properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of uranium, dinitrodioxo- typically involves the reaction of uranium compounds with nitro and oxo reagents under controlled conditions. One common method is the reaction of uranium trioxide with nitric acid, which results in the formation of uranium, dinitrodioxo-.
Industrial Production Methods: Industrial production of uranium, dinitrodioxo- often involves large-scale chemical processes where uranium ore is processed to extract uranium oxide, which is then reacted with nitric acid to produce the desired compound. The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Uranium, dinitrodioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to higher oxidation states of uranium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or metals.
Substitution: The nitro and oxo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like hydrogen gas or zinc metal.
Substitution: Reagents like halogens or other nucleophiles.
Major Products Formed:
Oxidation: Higher oxidation state uranium compounds.
Reduction: Lower oxidation state uranium compounds.
Substitution: Various substituted uranium compounds depending on the reagents used.
Applications De Recherche Scientifique
Uranium, dinitrodioxo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other uranium compounds and in studies of uranium chemistry.
Biology: Investigated for its potential effects on biological systems, particularly in the context of radiation biology.
Medicine: Explored for its potential use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the nuclear industry for fuel production and in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of uranium, dinitrodioxo- involves its interaction with molecular targets through its radioactive properties and chemical reactivity. The compound can interact with biological molecules, causing ionization and damage to cellular structures. The pathways involved include oxidative stress and disruption of cellular functions due to radiation exposure.
Comparaison Avec Des Composés Similaires
Uranium trioxide: Another uranium compound with similar oxidation states but different chemical properties.
Uranium hexafluoride: Used in the uranium enrichment process, with distinct reactivity compared to uranium, dinitrodioxo-.
Uranium dioxide: A common form of uranium used in nuclear reactors, with different chemical behavior.
Uniqueness: Uranium, dinitrodioxo- is unique due to its specific combination of nitro and oxo groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a compound of significant interest.
Propriétés
Numéro CAS |
29075-42-1 |
|---|---|
Formule moléculaire |
N2O6U-2 |
Poids moléculaire |
362.04 g/mol |
Nom IUPAC |
dioxouranium;dinitrite |
InChI |
InChI=1S/2HNO2.2O.U/c2*2-1-3;;;/h2*(H,2,3);;;/p-2 |
Clé InChI |
KZZVSJOYTLGHGI-UHFFFAOYSA-L |
SMILES canonique |
N(=O)[O-].N(=O)[O-].O=[U]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



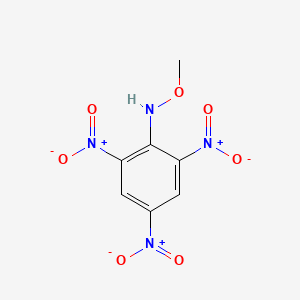
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
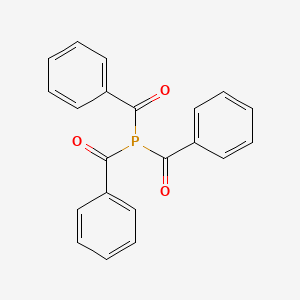
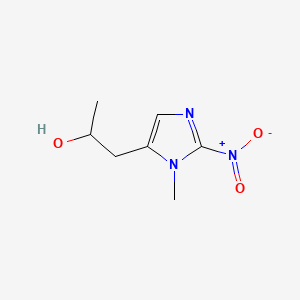

![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)

![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
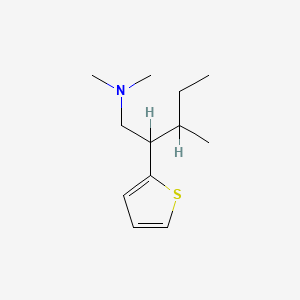

![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)


